REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[C:4]#[N:5].[NH2:14][CH2:15][C:16]1[CH:20]=[CH:19][S:18][CH:17]=1.C(N(C(C)C)CC)(C)C.C(OCC)(=O)C>FC(C1C=CC=CC=1)(F)F>[S:18]1[CH:19]=[CH:20][C:16]([CH2:15][NH:14][C:2]2[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=2[C:4]#[N:5])=[CH:17]1
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NCC1=CSC=C1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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FC(F)(F)C1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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UNSPECIFIED
|
Setpoint
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160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
WASH
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Details
|
the organic layer was washed with 1 N hydrochloric acid and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The organic solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)CNC1=C(C#N)C=C(C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.04 mmol | |
AMOUNT: MASS | 1.42 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |